

Application Notes: In Vitro Functional Characterization of 3-(3-Fluorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692

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Introduction

3-(3-Fluorophenyl)pyrrolidine is a chemical entity featuring a pyrrolidine ring, a scaffold present in numerous natural alkaloids and synthetic drugs that target the central nervous system.[1] The inclusion of a fluorinated phenyl group can enhance lipophilicity and metabolic stability, making it a compound of interest for pharmaceutical development, particularly in neuropharmacology.[2] Based on its structural similarity to known psychoactive compounds, its primary biological targets are hypothesized to be the monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[3] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[4][5]

These application notes provide detailed protocols for characterizing the in vitro functional activity of **3-(3-Fluorophenyl)pyrrolidine** at these key monoamine transporters using radioligand binding and synaptosomal uptake inhibition assays.

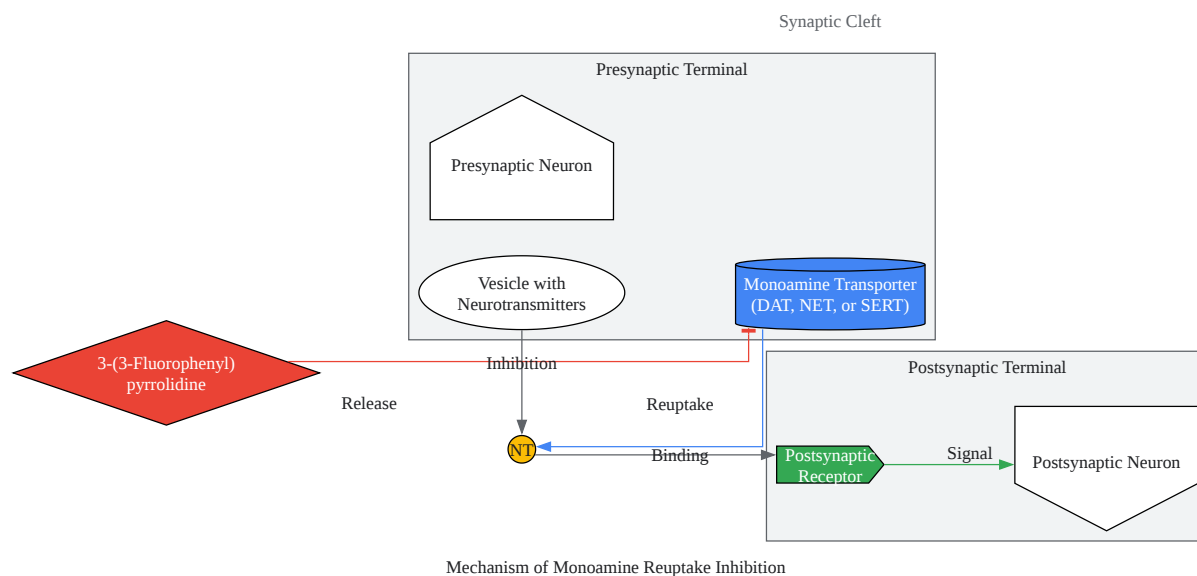
Illustrative Quantitative Data Summary

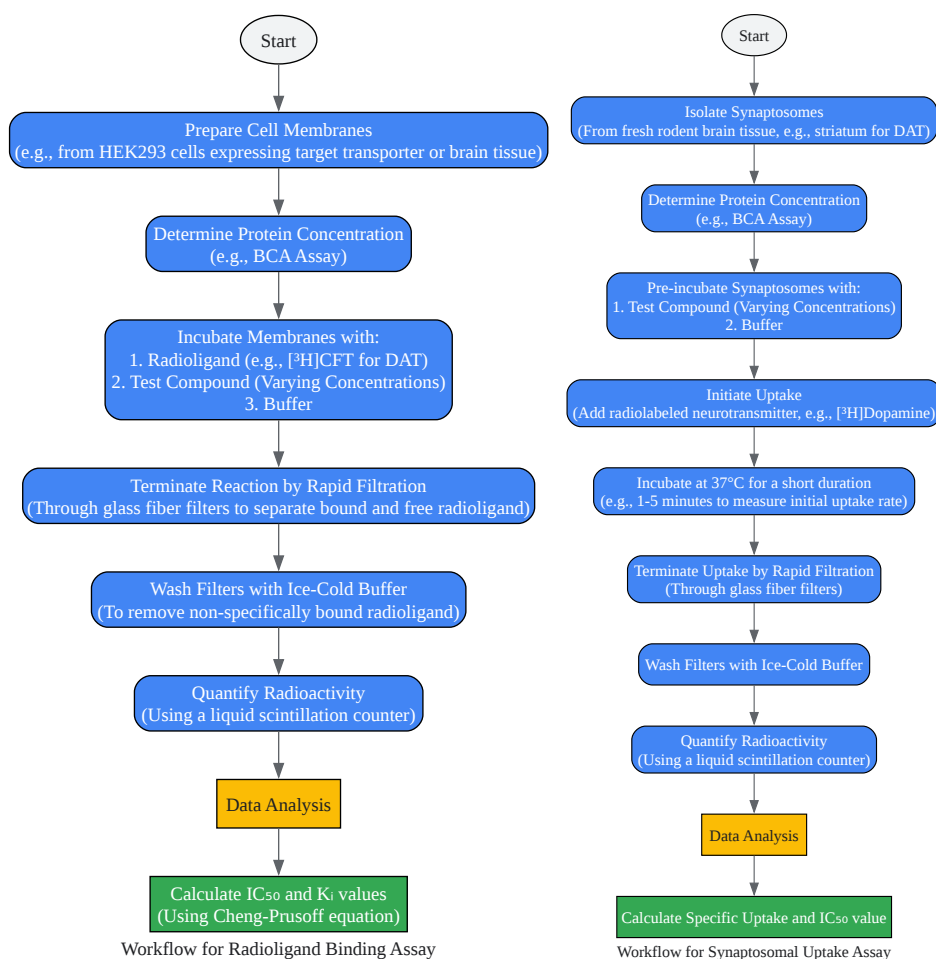
The following table presents an example of how to summarize the inhibitory profile of a test compound like **3-(3-Fluorophenyl)pyrrolidine**. The values are for illustrative purposes to demonstrate data presentation.

Target Transporter	Assay Type	Radioligand	Ki (nM)	IC50 (nM)
Dopamine (DAT)	Binding Affinity	[³ H]CFT	125	-
Dopamine (DAT)	Uptake Inhibition	[³ H]Dopamine	-	250
Norepinephrine (NET)	Binding Affinity	[³ H]Nisoxetine	45	-
Norepinephrine (NET)	Uptake Inhibition	[³ H]Norepinephrine	-	90
Serotonin (SERT)	Binding Affinity	[³ H]Paroxetine	850	-
Serotonin (SERT)	Uptake Inhibition	[³ H]Serotonin	-	>1000

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibitors block this process, increasing the concentration and duration of neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.





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